5H-[1,3]Thiazolo[3,2-c][1,3]oxazole 5H-[1,3]Thiazolo[3,2-c][1,3]oxazole
Brand Name: Vulcanchem
CAS No.: 253610-31-0
VCID: VC20576430
InChI: InChI=1S/C5H5NOS/c1-2-8-5-3-7-4-6(1)5/h1-3H,4H2
SMILES:
Molecular Formula: C5H5NOS
Molecular Weight: 127.17 g/mol

5H-[1,3]Thiazolo[3,2-c][1,3]oxazole

CAS No.: 253610-31-0

Cat. No.: VC20576430

Molecular Formula: C5H5NOS

Molecular Weight: 127.17 g/mol

* For research use only. Not for human or veterinary use.

5H-[1,3]Thiazolo[3,2-c][1,3]oxazole - 253610-31-0

Specification

CAS No. 253610-31-0
Molecular Formula C5H5NOS
Molecular Weight 127.17 g/mol
IUPAC Name 5H-[1,3]thiazolo[3,2-c][1,3]oxazole
Standard InChI InChI=1S/C5H5NOS/c1-2-8-5-3-7-4-6(1)5/h1-3H,4H2
Standard InChI Key FKEDYRZIUPXNSZ-UHFFFAOYSA-N
Canonical SMILES C1N2C=CSC2=CO1

Introduction

Structural Characteristics and Electronic Properties

The core structure of 5H- Thiazolo[3,2-c][1, oxazole consists of a thiazole ring (containing sulfur and nitrogen) fused to an oxazole ring (containing oxygen and nitrogen). The arrangement of heteroatoms creates distinct electron-rich and electron-deficient regions, influencing its reactivity. The sulfur atom contributes to the compound’s polarizability, while the oxygen atom enhances hydrogen-bonding capabilities.

Key structural features include:

  • Ring fusion pattern: The [3,2-c] fusion denotes the connectivity between the thiazole and oxazole rings, positioning the sulfur atom adjacent to the oxygen atom.

  • Tautomerism: Proton transfer between nitrogen atoms may lead to tautomeric forms, affecting stability and interaction with biological targets.

  • Substituent effects: Functional groups attached to the rings modulate electronic density, altering solubility and reactivity.

Synthetic Methodologies

While no direct synthesis of 5H- Thiazolo[3,2-c][1, oxazole is documented in the reviewed literature, analogous strategies for related thiazolo-oxazole systems provide guidance. For example, the synthesis of thiazolo[3,2-a]pyrimidines involves cyclization reactions between thiouracil derivatives and α-halo carbonyl compounds (Scheme 1) .

Cyclization Approaches

A common route to fused thiazole systems involves the reaction of 2-aminothiazoles with 1,3-ketoesters in the presence of acid or base catalysts . For instance, chloroethynylphosphonates react with substituted 2-thiouracils to form phosphonylated thiazolopyrimidines via regioselective cyclization (Scheme 2) . This method highlights the importance of electronic effects in determining reaction pathways.

Regioselectivity Considerations

In the synthesis of thiazolo[3,2-a]pyrimidines, cyclization through either the N1 or N3 nitrogen atom of thiouracil derivatives dictates product formation . Electron-donating substituents on the thiouracil ring favor cyclization through the N3 atom, while unsubstituted systems predominantly react via the N1 atom . These principles may extend to the synthesis of 5H- Thiazolo[3,2-c] oxazole, where substituent placement could control regioselectivity.

Material Science Applications

The conjugated π-system of 5H- Thiazolo[3,2-c][1, oxazole makes it a candidate for organic electronic materials. Similar heterocycles are employed in:

  • Organic light-emitting diodes (OLEDs): As electron-transport layers due to high electron affinity.

  • Photovoltaic cells: Enhancing charge separation in donor-acceptor systems.

Challenges and Future Directions

Current limitations in studying 5H- Thiazolo[3,2-c] oxazole include:

  • Synthetic accessibility: Developing regioselective methods for large-scale production.

  • Biological profiling: Establishing structure-activity relationships through in vitro and in vivo assays.

  • Computational modeling: Predicting reactivity and binding modes using density functional theory (DFT).

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